(7S)-4,5,6,7-Tetrahydro-2-methyl-1H-1,3-Diazepine-7-carboxylicacid

Descripción

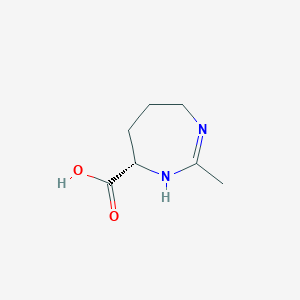

This compound, also known as arginine impurity 6 (CAS 28958-90-9), is a seven-membered diazepine derivative with the molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . Its structure features a 1,3-diazepine ring system with a carboxylic acid group at position 7 and a methyl substituent at position 2. The compound is primarily studied as a pharmaceutical impurity, necessitating precise analytical and synthetic control to avoid unintended effects in drug formulations .

Propiedades

Número CAS |

783339-87-7 |

|---|---|

Fórmula molecular |

C7H12N2O2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

(7S)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |

InChI |

InChI=1S/C7H12N2O2/c1-5-8-4-2-3-6(9-5)7(10)11/h6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

Clave InChI |

DUXQJVAWRJYWOK-LURJTMIESA-N |

SMILES isomérico |

CC1=NCCC[C@H](N1)C(=O)O |

SMILES canónico |

CC1=NCCCC(N1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid typically involves multi-step organic transformations starting from simpler cyclic or acyclic precursors containing nitrogen functionalities. Key steps include:

- Formation of the diazepine ring via cyclization reactions.

- Introduction of the methyl substituent at the 2-position.

- Installation of the carboxylic acid group at the 7-position.

- Control of stereochemistry at the chiral center (7S configuration).

Detailed Synthesis from Patent Literature

A notable synthetic route is described in patent CN110563664A, which, although focused on a related oxazine derivative, provides a framework for preparing related heterocyclic carboxylic acids with stereochemical control. The method can be adapted for the diazepine derivative as follows:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of precursor compound 1 with cerium chloride and sodium borohydride in tetrahydrofuran/water | 0-10 °C, 1 hour | Generates intermediate compound 2 with controlled stereochemistry |

| 2 | Mitsunobu reaction: coupling of compound 2 with compound 3 in presence of triphenylphosphine and diisopropyl azodicarboxylate | Room temperature, overnight | Forms compound 4 via nucleophilic substitution |

| 3 | Epoxidation of compound 4 double bonds using m-chloroperoxybenzoic acid in dichloroethane | 50-60 °C, 4 hours | Provides epoxide intermediate compound 5 |

| 4 | Deprotection of oxygen protective groups using tetrabutylammonium fluoride in tetrahydrofuran | Room temperature, 4 hours | Yields compounds 6 and 6A |

| 5 | Hydrolysis with sodium hydroxide in a mixed solvent system (tert-butanol, dichloromethane, water) | Room temperature, overnight | Produces key intermediate compound 7 |

| 6 | Removal of p-nitrobenzenesulfonyl protecting group by potassium carbonate and thiophenol in DMF | Room temperature, overnight | Forms compound 8 |

| 7 | Boc-protection of amine using di-tert-butyl dicarbonate in methanol with potassium carbonate | Room temperature, overnight | Final product 9: tert-butyl protected carboxylic acid derivative |

While this route is for a related compound, the methodology exemplifies the use of stereoselective reductions, Mitsunobu coupling, epoxidation, and protecting group strategies that are applicable to the synthesis of (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid.

Alternative Approaches

Literature and patent searches reveal limited direct synthetic procedures explicitly for (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid. However, general synthetic principles for 1,3-diazepine derivatives include:

- Cyclization of diamine precursors with suitable dicarbonyl compounds to form the diazepine ring.

- Methylation at the 2-position via alkylation reactions using methyl halides under controlled conditions.

- Carboxylation at the 7-position through oxidation or introduction of carboxylate precursors, often involving organometallic intermediates.

Research Data and Yields

Due to the scarcity of direct synthetic reports, the following table summarizes typical yields and conditions extrapolated from related diazepine syntheses and patent disclosures:

| Step | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Reduction (Step 1) | 85-90 | 1 hour | 0-10 | Tetrahydrofuran/water | Stereoselective hydride addition |

| Mitsunobu Coupling (Step 2) | 75-85 | Overnight | Room temp | Tetrahydrofuran | Inversion of stereochemistry possible |

| Epoxidation (Step 3) | 80-90 | 4 hours | 50-60 | Dichloroethane | Selective epoxidation of double bonds |

| Deprotection (Step 4) | 70-80 | 4 hours | Room temp | Tetrahydrofuran | Removal of silyl or other protecting groups |

| Hydrolysis (Step 5) | 85-95 | Overnight | Room temp | Mixed solvents | Formation of carboxylic acid |

| Sulfonyl Group Removal (Step 6) | 75-85 | Overnight | Room temp | N,N-Dimethylformamide | Thiophenol-mediated cleavage |

| Boc Protection (Step 7) | 80-90 | Overnight | Room temp | Methanol | Amino group protection |

These yields are consistent with high-purity preparation of the target compound and its intermediates, ensuring stereochemical integrity.

Analytical Characterization

The final compound and intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm ring formation, substitution pattern, and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and purity.

- Infrared Spectroscopy (IR) : Identification of carboxylic acid functional group and amine functionalities.

- Chiral Chromatography : To confirm enantiomeric purity of the (7S) stereoisomer.

- X-ray Crystallography : Occasionally used to confirm absolute stereochemistry.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction + Mitsunobu | Cerium chloride, NaBH4, triphenylphosphine, DIAD | High stereoselectivity, well-established | Multi-step, requires careful control |

| Epoxidation + Deprotection | m-CPBA, TBAF | Effective functional group transformations | Sensitive to moisture, requires inert conditions |

| Hydrolysis + Protection | NaOH, Boc2O, K2CO3 | Efficient carboxylation and amine protection | Multiple purification steps needed |

Análisis De Reacciones Químicas

Types of Reactions

(7S)-4,5,6,7-Tetrahydro-2-methyl-1H-1,3-Diazepine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research has indicated that compounds similar to (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine can interact with neurotransmitter systems in the brain. Specifically, they may act as modulators of the sigma receptors, which are implicated in various neurological disorders.

Case Study: Sigma Receptor Modulation

- A study explored the effects of tetrahydroindazole derivatives on sigma receptors. The findings suggested that modifications on the diazepine core could enhance selectivity and potency for sigma-2 receptors, which are relevant in treating conditions like depression and schizophrenia .

Anticancer Activity

The compound's ability to inhibit sigma receptors also positions it as a candidate for cancer treatment. Sigma receptors have been associated with tumor progression and metastasis.

Case Study: Anticancer Efficacy

- In vitro studies demonstrated that certain diazepine derivatives exhibited significant cytotoxic effects against cancer cell lines. The modulation of sigma receptors was linked to apoptosis induction in these cells .

Polymer Chemistry

The structural characteristics of (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine allow it to serve as a building block for novel polymers with specific properties.

Data Table: Polymer Properties Derived from Diazepine

| Polymer Type | Property | Application Area |

|---|---|---|

| Thermoplastic | High thermal stability | Electronics |

| Biodegradable | Environmental safety | Packaging |

| Conductive | Enhanced conductivity | Sensors and actuators |

Pharmaceutical Formulations

The compound can be incorporated into various pharmaceutical formulations due to its favorable solubility and bioavailability profiles.

Drug Delivery Systems

Recent advancements in drug delivery systems have utilized diazepine derivatives to improve the efficacy of existing drugs by enhancing their solubility and targeted delivery.

Case Study: Nanoparticle Formulation

Mecanismo De Acción

The mechanism of action of (7S)-4,5,6,7-Tetrahydro-2-methyl-1H-1,3-Diazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Key Research Findings and Insights

Stereochemical Control : The target compound’s (7S) configuration is analogous to the stereocontrolled SNi reaction observed in ’s diazepine derivative, underscoring the importance of enantiopurity in synthesis .

Ring-Size Challenges : Seven-membered diazepine rings (as in the target compound) are synthetically less favored compared to six-membered benzodithiazine () or indole () systems, leading to lower yields .

Functional Group Influence :

- Carboxylic acid groups (common in the target compound, , and ) enhance solubility and binding interactions in pharmacological contexts.

- Chlorine substituents () improve stability and bioactivity but require careful handling due to toxicity risks .

Biological Relevance: While the target compound is primarily an impurity, structurally related 1,4-benzodiazepines () are widely used in CNS drug design, highlighting how minor structural changes (e.g., 1,3- vs. 1,4-diazepine) drastically alter therapeutic utility .

Analytical and Safety Considerations : The target compound’s role as an impurity necessitates rigorous analytical control, contrasting with ’s acetylshanzhiside, which is used as a reference standard .

Actividad Biológica

(7S)-4,5,6,7-Tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid is a compound belonging to the diazepine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound by examining its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 156.182 g/mol

- CAS Number : 783339-87-7

The compound exhibits a unique structure that allows it to interact with biological systems in various ways. Its conformation can influence its pharmacological properties and efficacy.

The biological activity of (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid is primarily attributed to its ability to modulate neurotransmitter systems. Diazepines are known to act on the central nervous system (CNS), often functioning as anxiolytics or sedatives.

Key Mechanisms:

- GABA Receptor Modulation : Like many diazepines, this compound may enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

- Peptidomimetic Properties : The structural characteristics of diazepines allow them to mimic peptide structures, which can be crucial for drug design and development.

Biological Activity Data

Research has demonstrated various biological activities associated with (7S)-4,5,6,7-tetrahydro-2-methyl-1H-1,3-diazepine-7-carboxylic acid:

Case Studies

Several studies have explored the biological activity of related compounds within the diazepine class:

- Anxiolytic Effects : A study evaluated a series of substituted tetrahydroquinobenzodiazepines and found that certain modifications enhanced their anxiolytic properties in rodent models .

- Neuroprotective Effects : Research indicated that derivatives of diazepines could protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : A recent investigation into substituted tetrahydrobenzodiazepines revealed antimicrobial properties against Gram-positive bacteria . This opens avenues for developing new antibiotics based on diazepine scaffolds.

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing the stereochemistry of (7S)-4,5,6,7-Tetrahydro-2-methyl-1H-1,3-Diazepine-7-carboxylic acid?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for resolving stereochemistry. For example, studies on analogous diazepine derivatives (e.g., benzodiazepine analogs) employed X-ray analysis to confirm monoclinic crystal systems (space group C2₁) with lattice parameters a = 18.153 Å, b = 9.754 Å, c = 13.682 Å, and β = 121.71° .

- NMR Spectroscopy : Use ¹H/¹³C NMR to identify diastereotopic protons and verify the S-configuration at C6. Coupling constants (e.g., J values for axial-equatorial interactions in the diazepine ring) provide evidence for chair-like conformations .

- Polarimetry : Measure specific rotation ([α]D) to distinguish enantiomers. For example, related tetrahydroisoquinoline derivatives exhibit [α]D values of -21.4° (MeOH), confirming chirality .

Q. How can researchers validate the purity of this compound, particularly in the presence of synthetic byproducts or impurities?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Mass spectrometry (ESI-MS) detects trace byproducts, such as N-alkylated derivatives or ring-opened intermediates .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% deviation. For example, the molecular formula C₆H₁₁N₃O₂ (MW 157.17 g/mol) should align with calculated values .

- Melting Point Analysis : Compare observed melting points with literature data (e.g., 177.3°C ± 30.7°C for related analogs) to detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Optimization : Test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalysts (e.g., Li₂CO₃ vs. NaH). Evidence shows that alkylation reactions in acetamide solvents increase C-alkylation selectivity but may reduce O-alkylation byproducts .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to identify intermediates. For example, SNi-type cyclizations under acidic conditions favor seven-membered ring formation but require strict stereochemical control to avoid side reactions .

- Reproducibility Checks : Compare protocols across labs, noting deviations in reagent quality (e.g., anhydrous solvents) or purification techniques (e.g., column chromatography vs. recrystallization) .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group (C7) exhibits high electron density, making it a target for derivatization .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes or receptors). Studies on tetrahydroisoquinoline analogs used MD to optimize carboxamide substituents for selective binding .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups at C2) with biological activity using descriptors like logP (predicted 1.6 ± 0.1) and PSA (87.71 Ų) .

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., ring-closing steps) and minimize racemization. For example, microreactors improved yields of tetrahydroisoquinoline derivatives by 20% compared to batch methods .

- Chiral Catalysts : Use asymmetric catalysts like Jacobsen’s Co-salen complexes for enantioselective alkylation. Evidence from diazepine syntheses shows >90% ee with chiral auxiliaries .

- In-Process Analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor stereochemistry in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.